3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
[3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-9-5-6-10(2)13(7-9)15-12(4)20-21-14(19-17)8-11(3)18-16(15)21/h5-8,19H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPJMMYCRFDGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C3N=C(C=C(N3N=C2C)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a unique structure featuring a hydrazino group at the 7-position and a dimethylphenyl substituent at the 3-position. The biological activity of this compound has garnered attention due to its potential therapeutic applications.
Antitumor Activity
Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. In particular, 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine has been evaluated for its effects on various cancer cell lines. A study indicated that compounds within this class could inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in tumor growth and proliferation .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory activity. Pyrazolo derivatives have been reported to reduce inflammation in various experimental models, suggesting that 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine may have similar effects. Its hydrazino group is believed to enhance its reactivity and therapeutic potential in inflammatory conditions .
Antimicrobial Effects
Additionally, this compound has shown promise as an antimicrobial agent. Studies have indicated that pyrazolo derivatives possess notable antibacterial and antifungal activities. The specific structural features of 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine may contribute to its efficacy against various pathogens .
The mechanism of action for 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves interactions with specific biological targets. Research suggests that it may exert its effects through inhibition of critical enzymes involved in cellular signaling pathways related to cancer and inflammation .
Interaction Studies
Recent studies have focused on the interaction of this compound with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a vital role in pyrimidine biosynthesis. Inhibition of DHODH by pyrazolo derivatives has been linked to reduced viral replication and cellular growth .
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Contains a hydrazinyl group | Precursor for synthesizing derivatives |
| 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | Carboxylic acid functionality | Exhibits different solubility and reactivity |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different ring fusion | Varying biological activities compared to pyrazolo[1,5-a] variants |
Study on Antitumor Activity
A notable case study involved the evaluation of pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The study found that certain pyrazoles exhibited significant cytotoxic effects and showed synergistic activity when combined with doxorubicin. This suggests that compounds like 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine could enhance the efficacy of existing chemotherapy treatments .
Anti-inflammatory Research
In another study focusing on inflammation models, pyrazole derivatives demonstrated a reduction in inflammatory markers. This research supports the potential application of 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine in treating inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : It has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been investigated for its potential to mitigate inflammatory responses in various biological models.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth, indicating potential applications in cancer therapy.
These activities are primarily attributed to the presence of the hydrazino group, which enhances its interaction with biological targets.
Drug Development
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is being explored for its therapeutic potential in various diseases. Notably:
- Viral Infections : Some derivatives have been shown to possess antiviral properties, suggesting their use in treating viral infections.
- Cancer Therapy : Its antitumor properties make it a subject of interest for developing novel anticancer drugs.
Case Studies
Several studies have documented the applications of 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine:
-
Antimicrobial Efficacy Study :
- Researchers evaluated its effectiveness against resistant bacterial strains.
- Results indicated significant inhibition of bacterial growth compared to control groups.
-
Anti-inflammatory Model :
- In vivo studies demonstrated a reduction in inflammatory markers in treated subjects.
- This suggests potential therapeutic applications in inflammatory diseases.
-
Antitumor Activity Assessment :
- In vitro assays revealed that the compound inhibited proliferation in several cancer cell lines.
- Further studies are required to elucidate its mechanisms and optimize dosing regimens.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Contains a hydrazinyl group | Precursor for synthesizing derivatives |
| 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | Carboxylic acid functionality | Exhibits different solubility and reactivity |
| Pyrazolo[3,4-d]pyrimidine derivatives | Different ring fusion | Varying biological activities compared to pyrazolo[1,5-a] variants |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, Br): Increase reactivity in electrophilic substitutions but may reduce solubility.
- Hydrazino Group: Enhances nucleophilicity and hydrogen-bonding capacity, critical for biological interactions.
- Fluoroalkyl Groups: Improve lipophilicity and blood-brain barrier penetration, making them suitable for CNS-targeted agents .
Preparation Methods
Nucleophilic Aromatic Substitution with Hydrazine Hydrate
- The core step involves reacting the chloro-substituted pyrazolo[1,5-a]pyrimidine with hydrazine hydrate in ethanol at room temperature or mild heating conditions.
- This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 7-position is displaced by the hydrazino group (-NH-NH2).
- The reaction typically achieves high yields (up to 92%) and results in the formation of the 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile intermediate.
Aromatic Substitution at the 3-Position
- The 3-position of the pyrazolo[1,5-a]pyrimidine ring is functionalized with a 2,5-dimethylphenyl group via coupling reactions, often through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution depending on the precursor.
- This step installs the 3-(2,5-dimethylphenyl) substituent, completing the aromatic framework of the target compound.
Methylation at 2 and 5 Positions
- Methyl groups at the 2 and 5 positions of the pyrazolo[1,5-a]pyrimidine ring are introduced either by starting with methyl-substituted precursors or by methylation reactions using methylating agents under controlled conditions.
Detailed Experimental Procedure (Representative)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 mmol), hydrazine hydrate (2 mmol), ethanol, room temp, 2-4 h | Nucleophilic substitution to form 7-hydrazinyl intermediate | 90-92 | Reaction monitored by TLC; product purified by recrystallization |
| 2 | 7-hydrazinyl intermediate, 2,5-dimethylphenylboronic acid or equivalent aryl source, Pd catalyst, base, solvent, reflux | Cross-coupling to install 3-(2,5-dimethylphenyl) substituent | 70-85 | Requires inert atmosphere; column chromatography purification |
| 3 | Methylation reagents (e.g., methyl iodide), base, solvent, controlled temperature | Introduction of methyl groups at 2 and 5 positions if not pre-substituted | 60-75 | Reaction conditions optimized to prevent over-methylation |
Alternative Synthetic Approaches
- Use of Deep Eutectic Solvents (DES): Recent studies have reported environmentally benign syntheses of pyrazolo[1,5-a]pyrimidine derivatives using DES as green solvents, which enhance yield and simplify work-up procedures.
- Cyclocondensation Reactions: Some derivatives are prepared via cyclocondensation of hydrazine-containing intermediates with suitable diketones or lactones to build the fused ring system with hydrazino substituents.
- Hydrazine Hydrate Reaction Time and Temperature: The reaction time varies from 5 minutes to several hours depending on substrate reactivity, with temperatures ranging from room temperature to reflux in ethanol.
Research Findings and Analytical Data
- The hydrazino substitution reaction is highly efficient, with yields reported up to 92% under mild conditions.
- The purity and identity of the synthesized compounds are confirmed by elemental analysis, IR spectroscopy (noting NH and hydrazino characteristic bands), and NMR spectroscopy.
- The hydrazino group introduction is crucial for subsequent functionalization and biological activity profiling.
Summary Table of Key Preparation Parameters
| Parameter | Value/Condition | Impact on Synthesis |
|---|---|---|
| Starting material | 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | Essential electrophilic substrate |
| Nucleophile | Hydrazine hydrate (2 equiv) | Introduces hydrazino group at 7-position |
| Solvent | Ethanol | Good solubility, mild reaction medium |
| Temperature | Room temp to reflux (25–78 °C) | Controls reaction rate and yield |
| Reaction time | 5 min to 4 h | Longer times improve conversion |
| Purification | Recrystallization or column chromatography | Ensures product purity |
| Yield | 70–92% | High efficiency for hydrazino substitution |
Q & A
Q. Critical parameters :
- Stoichiometric ratio of hydrazine to chloropyrazolo precursor (1.2:1) minimizes side products.
- Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
Which spectroscopic and crystallographic methods are most effective for structural confirmation, and what key data signatures should researchers prioritize?
Q. Key techniques :
Discrepancies >0.2 ppm in NMR shifts may indicate tautomerism (e.g., keto-enol equilibria), requiring DFT calculations (B3LYP/6-311+G(d,p)) for resolution .
How can researchers optimize reaction yields while minimizing byproduct formation?
Q. Experimental design strategies :
-
Box-Behnken factorial design to optimize:
Factor Range Optimal Value Temperature 60–90°C 75°C Solvent polarity Ethanol to DMF Ethanol:DMF (3:1) Catalyst loading 2–5 mol% Pd 3.5 mol% -
Response Surface Methodology (RSM) identifies synergistic effects, achieving >85% yield .
-
ANOVA analysis (p <0.05) validates model significance. Contradictions between predicted/actual yields are resolved via residual plots .
What analytical approaches resolve discrepancies between computational and experimental spectral data?
Tautomer analysis :
- DFT simulations (e.g., Gaussian 16) model hydrazino group tautomers (ΔG <2 kcal/mol favors enol form) .
Solvent effects :
- Polarizable Continuum Model (PCM) matches experimental solvent (e.g., DMSO-d₆ shifts protons upfield by 0.3 ppm) .
Impurity profiling :
- 2D NMR (HSQC, HMBC) detects alkylated byproducts; HRMS identifies m/z 356.21 (N-methyl derivative) .
What strategies enhance crystallization for X-ray diffraction studies?
Q. Protocol :
Solvent system : Slow evaporation of CH₂Cl₂/hexane (1:3 v/v) at 4°C reduces nucleation density .
Additives : 5% (v/v) diethyl ether induces face-selective growth.
Thermal gradient : Cool from 50°C to 4°C over 72 hours.
Q. Crystallographic data :
| Parameter | Value |
|---|---|
| R factor | 0.046 |
| Mean displacement | 0.02 Å (C atoms) |
| Disorder in dimethylphenyl groups often requires TLS refinement . |
How should researchers evaluate the compound’s biological activity, and what in vitro models are appropriate?
Q. Protocol for enzyme inhibition :
Kinase assay :
- Recombinant Pf-dihydroorotate dehydrogenase (10 nM) in Tris-HCl (pH 7.4).
- Monitor NADH oxidation at 340 nm (30 minutes, 25°C) .
IC₅₀ determination :
- 8-point dose-response (0.1–100 μM) with triplicate measurements.
- Fit to Hill equation (variable slope, R² >0.98).
Case study : Analogous 7-arylaminopyrazolo[1,5-a]pyrimidines show IC₅₀ = 0.16 mM against Plasmodium falciparum .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
